molecular formula C9H14ClFN2O3S B2890630 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride CAS No. 1909337-51-4

3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride

Cat. No. B2890630
M. Wt: 284.73
InChI Key: VWQIPCZRFXBCIM-UHFFFAOYSA-N
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Description

“3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride” is a chemical compound with the CAS Number: 1909337-51-4 . It has a molecular weight of 284.74 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13FN2O3S.ClH/c1-12-4-5-15-9-3-2-7 (6-8 (9)10)16 (11,13)14;/h2-3,6,12H,4-5H2,1H3, (H2,11,13,14);1H . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Pharmacological Properties

Research on various benzenesulfonamide derivatives, including those structurally related to 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride, has shown significant pharmacological activities. For instance, a study by Grell et al. (1998) investigated hypoglycemic benzoic acid derivatives, highlighting their potential in treating type 2 diabetes. This study suggests the potential of structurally related sulfonamide derivatives in pharmacological applications, especially in developing therapeutic agents for diabetes (Grell et al., 1998).

Molecular Recognition and Aggregate Formation

Sawada et al. (2000) explored the ability of fluoroalkylated end-capped acrylamide oligomers to selectively recognize and transfer hydrophilic amino and N,N-dimethylamino compounds from aqueous solutions to organic media. This study underlines the potential of fluoroalkylated compounds, similar to the molecule , in molecular recognition and aggregate formation, which could be significant in various chemical and biological processes (Sawada et al., 2000).

Anticancer Properties

Halawa et al. (2020) demonstrated the synthesis of heterocyclic compounds with a sulfonamide moiety, including the evaluation of their anticancer properties. This research points to the potential of sulfonamide derivatives in developing novel anticancer agents, indicating a potential research avenue for 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride (Halawa et al., 2020).

Electrophysiological Activity

A study by Morgan et al. (1990) on N-substituted imidazolylbenzamides and benzene-sulfonamides revealed their potential in cardiac electrophysiological activities. This study suggests that compounds with similar sulfonamide structures might have applications in developing treatments for heart-related conditions (Morgan et al., 1990).

Polymorphism in Aromatic Sulfonamides

Terada et al. (2012) investigated the polymorphism of aromatic sulfonamides with fluorine groups. Their findings provide insights into how the fluorine group, similar to that in 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride, affects the polymorphism of these compounds. This research has implications for the material sciences and drug formulation fields (Terada et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , which correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively.

properties

IUPAC Name

3-fluoro-4-[2-(methylamino)ethoxy]benzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O3S.ClH/c1-12-4-5-15-9-3-2-7(6-8(9)10)16(11,13)14;/h2-3,6,12H,4-5H2,1H3,(H2,11,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQIPCZRFXBCIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=C(C=C(C=C1)S(=O)(=O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride

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